
6-(diphenylamino)-1,3,5-triazine-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diphenylamino)-1,3,5-triazine-2,4-diol is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. The diphenylamino group attached to the triazine ring enhances its electronic properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(diphenylamino)-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with diphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Diphenylamino)-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
6-(Diphenylamino)-1,3,5-triazine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its electronic properties.
作用机制
The mechanism of action of 6-(diphenylamino)-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets. The diphenylamino group can participate in electron transfer reactions, influencing the activity of enzymes or receptors. The triazine ring can form hydrogen bonds with biological molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diol: Lacks the diphenylamino group, resulting in different electronic properties.
6-(Phenylamino)-1,3,5-triazine-2,4-diol: Similar structure but with a single phenyl group, leading to different reactivity and applications.
4,6-Diamino-1,3,5-triazine-2-ol: Contains amino groups instead of diphenylamino, affecting its chemical behavior.
Uniqueness
6-(Diphenylamino)-1,3,5-triazine-2,4-diol is unique due to the presence of the diphenylamino group, which enhances its electronic properties and makes it suitable for applications in advanced materials and bioactive compounds.
属性
IUPAC Name |
6-(N-phenylanilino)-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRVAUVXBBEMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B5779446.png)

![(5Z)-1-(2-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5779450.png)

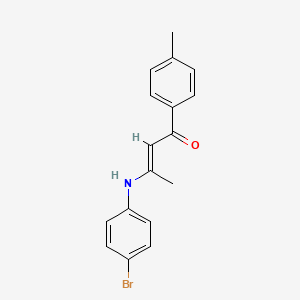
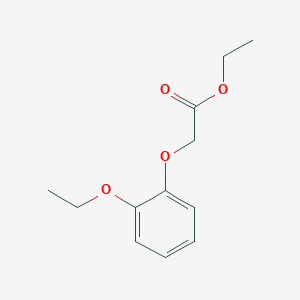
![1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea](/img/structure/B5779469.png)
![N'~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE](/img/structure/B5779471.png)
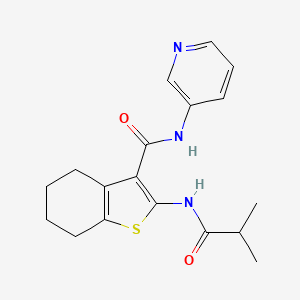
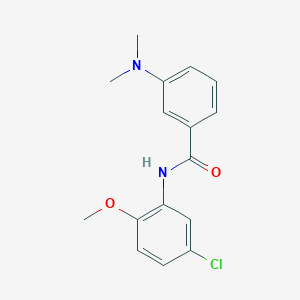
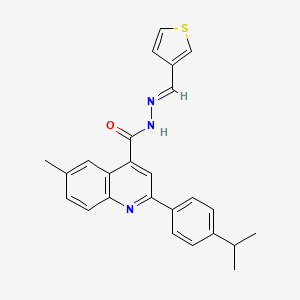
![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
